azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

Catalog No.
S536306
CAS No.
367909-40-8
M.F
C13H20ClN5O8P2
M. Wt
471.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)pu...

CAS Number

367909-40-8

Product Name

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

IUPAC Name

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

Molecular Formula

C13H20ClN5O8P2

Molecular Weight

471.73 g/mol

InChI

InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1

InChI Key

LPZJKPSGEADHTQ-HLTSFMKQSA-N

SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N

Solubility

Soluble in DMSO

Synonyms

MRS2279; MRS-2279; MRS 2279.

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC3CC(C(C3)OP(=O)(O)O)COP(=O)(O)O

Isomeric SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C[C@@H]3C[C@@H]([C@H](C3)OP(=O)(O)O)COP(=O)(O)O

Description

The exact mass of the compound azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is 471.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex organic molecule that features a bicyclic structure with multiple functional groups. The presence of azane (NH₃) indicates that nitrogen is a significant component of the compound, contributing to its potential biological activity. The molecule includes a purine derivative, which is often associated with nucleic acids, and a phosphonooxy group that suggests involvement in biochemical pathways related to phosphorylation.

Involving this compound likely include:

  • Phosphorylation Reactions: The phosphonooxy group can participate in phosphorylation, which is crucial for energy transfer in biological systems.
  • Substitution Reactions: The chlorine atom in the purine derivative may undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Hydrolysis: Given the presence of phosphate groups, hydrolysis reactions can occur, especially in aqueous environments, leading to the release of dihydrogen phosphate ions.

This compound exhibits significant biological activity due to its structural components:

  • Antiviral Properties: The purine moiety is known for its role in nucleic acid metabolism and may exhibit antiviral properties by mimicking nucleotide structures.
  • Enzyme Inhibition: The presence of phosphonooxy groups suggests potential inhibition of enzymes involved in phosphorylation processes, which could be targeted for therapeutic interventions.
  • Cellular Uptake: The bicyclic structure may facilitate cellular uptake through specific transport mechanisms, enhancing its bioavailability.

Synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis: Starting from simple precursors like purines and phosphoric acid derivatives, multi-step reactions involving protection and deprotection strategies can yield the final product.
  • Coupling Reactions: Utilizing coupling agents to link the bicyclic structure with the phosphonooxy and azane components effectively.
  • Phosphorylation Techniques: Employing phosphoramidite chemistry to introduce the phosphonooxy group at specific sites on the bicyclic framework.

The applications of this compound are diverse:

  • Pharmaceuticals: Potential use as an antiviral or anticancer agent due to its biological activity.
  • Biotechnology: As a tool in molecular biology for studying nucleic acid interactions and modifications.
  • Research: Useful in biochemical studies focusing on enzyme kinetics and metabolic pathways involving nucleotides.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Investigating how well this compound binds to target enzymes or receptors can provide insights into its mechanism of action.
  • In vitro Assays: Conducting assays to evaluate the effects of this compound on cell lines can reveal its therapeutic potential and cytotoxicity profiles.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within cells can inform its pharmacokinetics and dynamics.

Several compounds share structural or functional similarities with azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
AcyclovirPurine analogueAntiviralSelectively inhibits viral DNA polymerase
TenofovirNucleotide analogueAntiretroviralPhosphorylated form acts as a DNA chain terminator
Adenosine TriphosphateNucleotide with three phosphate groupsEnergy carrier in cellsCentral role in metabolism

These compounds highlight the unique aspects of azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate by combining features from both purines and phosphorylated compounds while potentially offering novel mechanisms for therapeutic action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Exact Mass

471.05

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MRS2279

Dates

Modify: 2024-02-18
1: Khan S, Yan-Do R, Duong E, Wu X, Bautista A, Cheley S, MacDonald PE, Braun M. Autocrine activation of P2Y1 receptors couples Ca (2+) influx to Ca (2+) release in human pancreatic beta cells. Diabetologia. 2014 Dec;57(12):2535-45. doi: 10.1007/s00125-014-3368-8. Epub 2014 Sep 11. PubMed PMID: 25208758.
2: Huang J, Zhang M, Zhang P, Liang H, Ouyang K, Yang HT. Coupling switch of P2Y-IP3 receptors mediates differential Ca(2+) signaling in human embryonic stem cells and derived cardiovascular progenitor cells. Purinergic Signal. 2016 Sep;12(3):465-78. doi: 10.1007/s11302-016-9512-9. Epub 2016 Apr 20. PubMed PMID: 27098757; PubMed Central PMCID: PMC5023627.
3: Tanaka S, Kudo H, Asari T, Ono A, Motomura S, Toh S, Furukawa K. P2Y1 transient overexpression induced mineralization in spinal ligament cells derived from patients with ossification of the posterior longitudinal ligament of the cervical spine. Calcif Tissue Int. 2011 Apr;88(4):263-71. doi: 10.1007/s00223-010-9456-y. Epub 2011 Jan 6. PubMed PMID: 21210088.

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